4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13477560
Molecular Formula: C15H22N2O3
Molecular Weight: 278.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22N2O3 |
|---|---|
| Molecular Weight | 278.35 g/mol |
| IUPAC Name | benzyl 4-(2-hydroxyethyl)-2-methylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C15H22N2O3/c1-13-11-16(9-10-18)7-8-17(13)15(19)20-12-14-5-3-2-4-6-14/h2-6,13,18H,7-12H2,1H3 |
| Standard InChI Key | LXIYQIGTEAXZQK-UHFFFAOYSA-N |
| SMILES | CC1CN(CCN1C(=O)OCC2=CC=CC=C2)CCO |
| Canonical SMILES | CC1CN(CCN1C(=O)OCC2=CC=CC=C2)CCO |
Introduction
4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester is a complex organic compound with diverse applications in chemical synthesis and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a piperazine ring, a hydroxyethyl side chain, and a benzyl ester group. Its CAS number is primarily listed as 2059927-65-8, although another CAS number, 1353947-72-4, is also associated with this compound in some sources .
Synthesis and Modification
The synthesis of such compounds typically involves the formation of the piperazine ring and subsequent modification with various functional groups. The benzyl ester group can be easily cleaved under acidic conditions, making it a useful protecting group in organic synthesis.
Potential Biological Activities
Although direct biological activity data for this specific compound are not readily available, similar piperazine derivatives have shown potential in various therapeutic areas, including antimicrobial and antifungal applications . The presence of hydroxyethyl and methyl groups can influence the compound's solubility and interaction with biological targets.
Chemical Specifications
| Property | Value |
|---|---|
| CAS Number | 2059927-65-8, 1353947-72-4 |
| Molecular Formula | C15H22N2O3 |
| Molecular Weight | 278.35 g/mol |
| Purity | ≥ 95% |
Synonyms and Identifiers
| Synonym | Identifier |
|---|---|
| Benzyl 4-(2-hydroxyethyl)-2-methylpiperazine-1-carboxylate | CAS: 1353947-72-4 |
| AM92357 | CAS: 2059927-65-8 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume